
3-Bromo-2-chloro-7-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-7-iodoquinoline is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-7-iodoquinoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-7-iodoquinoline is a crystalline solid with a molecular weight of 368.40 . It is soluble in organic solvents such as chloroform and dichloromethane, but insoluble in water.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Intermediate for Biologically Active Compounds : 3-Bromo-2-chloro-7-iodoquinoline is used in synthesizing various biologically active compounds. For instance, Bromo-4-iodoquinoline, a related compound, is important for synthesizing compounds like GSK2126458 (Wang et al., 2015).
- Vibrational Spectroscopy Studies : Detailed vibrational spectroscopic investigations have been conducted on related halogenated quinolines, aiding in understanding their molecular structures and interactions (Arjunan et al., 2009).
- Synthesis from Aminoalkenimines : The compound has been synthesized from aminoalkenimines, showcasing its potential for various chemical applications (Campos et al., 1997).
Catalysis and Cross-Coupling Reactions
- Suzuki Cross-Coupling Reactions : In studies, related quinolines have been used in Suzuki cross-coupling reactions, highlighting their utility in organic synthesis (Friesen & Trimble, 2004).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : Research on similar bromo-chloro-quinolines has provided insights into their crystal structures and molecular interactions, which is crucial for understanding their chemical properties (Ouerghi et al., 2021).
Photophysical Properties
- Electronic Absorption and Emission Properties : The study of polycarbo-substituted quinazolines derived from halogenated quinolines has shed light on their electronic absorption and emission properties, which is important for potential applications in materials science (Paumo et al., 2016).
Direcciones Futuras
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods and synthetic approaches towards quinoline compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
Propiedades
IUPAC Name |
3-bromo-2-chloro-7-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOYMUZLITIMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-7-iodoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromothieno[2,3-c]pyridin-7-ol](/img/structure/B1383633.png)
![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)
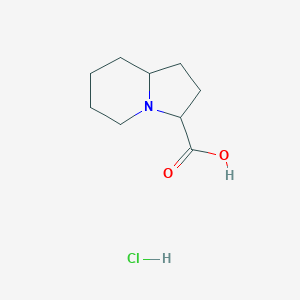

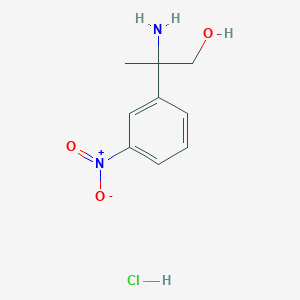

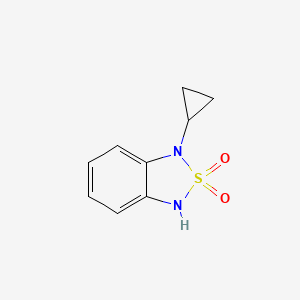
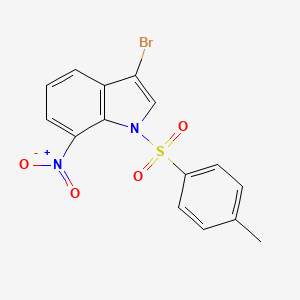
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B1383647.png)
![{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B1383648.png)

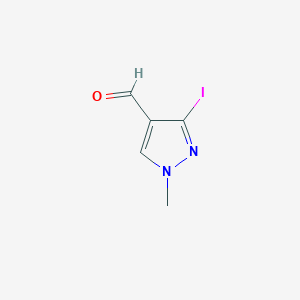

![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)